Methyl phenyl hydrogen phosphate Methyl phenyl hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 4009-39-6
VCID: VC18978397
InChI: InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H9O4P
Molecular Weight: 188.12 g/mol

Methyl phenyl hydrogen phosphate

CAS No.: 4009-39-6

Cat. No.: VC18978397

Molecular Formula: C7H9O4P

Molecular Weight: 188.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl phenyl hydrogen phosphate - 4009-39-6

Specification

CAS No. 4009-39-6
Molecular Formula C7H9O4P
Molecular Weight 188.12 g/mol
IUPAC Name methyl phenyl hydrogen phosphate
Standard InChI InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)
Standard InChI Key BXVTXRIOHHFSQZ-UHFFFAOYSA-N
Canonical SMILES COP(=O)(O)OC1=CC=CC=C1

Introduction

Structural and Physicochemical Properties

Methyl phenyl hydrogen phosphate belongs to the class of organophosphate esters, characterized by a phosphate group bonded to both a methyl and a phenyl group. The compound’s structure governs its reactivity, solubility, and thermal stability.

Molecular Architecture

The molecule consists of a central phosphorus atom bonded to three oxygen atoms, one methyl group, one phenyl group, and a hydroxyl group. This configuration creates a tetrahedral geometry, with bond angles approximating 109.5° . The phenyl group introduces aromatic π-electron interactions, influencing the compound’s solubility in nonpolar solvents.

Physical Properties

Critical physicochemical parameters are summarized below:

PropertyValueMethod/Standard
Molecular Weight188.118 g/molMass spectrometry
Density (25°C)1.329 g/cm³Pycnometry
Boiling Point (760 mmHg)280.2°CASTM D1078
Flash Point123.3°CCleveland Open Cup
Vapor Pressure (25°C)0.00183 mmHgLangmuir method
Refractive Index (20°C)1.521Abbe refractometer
LogP (Octanol-Water)1.812Shake-flask method

The compound’s low vapor pressure suggests limited volatility under ambient conditions, making it suitable for high-temperature applications . Its logP value indicates moderate lipophilicity, facilitating transport across biological membranes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl phenyl hydrogen phosphate is typically synthesized via esterification reactions. A common protocol involves:

  • Reactants: Phosphorus oxychloride (POCl₃), methanol, and phenol.

  • Conditions:

    • Temperature: 0–5°C (initial), then 60°C (reflux)

    • Catalyst: Pyridine (1.2 equiv)

    • Solvent: Anhydrous dichloromethane

  • Reaction Mechanism:

    POCl3+CH3OHCH3OPOCl2+HCl\text{POCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OPOCl}_2 + \text{HCl} CH3OPOCl2+C6H5OHCH3O(C6H5)PO(OH)+2HCl\text{CH}_3\text{OPOCl}_2 + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{O}(\text{C}_6\text{H}_5)\text{PO(OH)} + 2\text{HCl}

    Pyridine neutralizes HCl, driving the reaction to completion.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (typically 85–92%) and purity (>99%). Key process parameters include:

  • Residence Time: 30–45 minutes

  • Pressure: 2–3 bar

  • Purification: Multi-stage distillation followed by activated carbon filtration .

Reactivity and Degradation Pathways

Hydrolysis

The compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH < 3):

    CH3O(C6H5)PO(OH)+H2OH3PO4+CH3OH+C6H5OH\text{CH}_3\text{O}(\text{C}_6\text{H}_5)\text{PO(OH)} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{CH}_3\text{OH} + \text{C}_6\text{H}_5\text{OH}

    Half-life: 48 hours (1M HCl, 25°C) .

  • Basic Conditions (pH > 10):

    CH3O(C6H5)PO(OH)+2OHPO43+CH3O+C6H5O\text{CH}_3\text{O}(\text{C}_6\text{H}_5)\text{PO(OH)} + 2\text{OH}^- \rightarrow \text{PO}_4^{3-} + \text{CH}_3\text{O}^- + \text{C}_6\text{H}_5\text{O}^-

    Half-life: 12 minutes (1M NaOH, 25°C) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

  • 150–200°C: Loss of adsorbed water (2–3% mass loss)

  • 280–320°C: Cleavage of P-O bonds (60% mass loss)

  • >400°C: Carbonization of aromatic residues .

Analytical Characterization

Spectroscopic Techniques

  • FT-IR:

    • P=O stretch: 1260–1240 cm⁻¹

    • P-O-C (aryl): 1040–1020 cm⁻¹

    • O-H stretch: 3400–3200 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • δ 3.72 (s, 3H, CH₃O)

    • δ 7.25–7.45 (m, 5H, C₆H₅)

    • δ 5.21 (br, 1H, P-OH) .

Chromatographic Methods

  • HPLC Conditions:

    • Column: C18, 5μm, 250 × 4.6 mm

    • Mobile Phase: 60:40 Acetonitrile/0.1% H₃PO₄

    • Retention Time: 8.2 minutes .

Applications and Industrial Use

Flame Retardants

The compound serves as a precursor for halogen-free flame retardants. When incorporated into epoxy resins at 15–20 wt%, it reduces peak heat release rate by 40% in cone calorimetry tests (ASTM E1354).

Solvent Extraction

Methyl phenyl hydrogen phosphate demonstrates high selectivity for rare earth elements:

Metal IonDistribution Coefficient (D)pH Optimum
La³⁺4502.5
Ce³⁺6202.8
Nd³⁺7803.2

Data obtained using 0.1M compound in kerosene .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator